

Technical Support Center: Interpreting Unexpected Results in Antibacterial Susceptibility Testing

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Compound of Interest

Compound Name: *Antibacterial agent 131*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in antibacterial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected or erroneous results in antibacterial susceptibility testing?

Unexpected results in AST can arise from a variety of factors throughout the testing process. These can be broadly categorized as technical errors, issues with materials, or inherent characteristics of the microorganism being tested. Common causes include:

- **Inoculum Preparation:** An incorrect inoculum density is a frequent source of error. An inoculum that is too heavy can lead to smaller zones of inhibition or falsely elevated Minimum Inhibitory Concentrations (MICs), potentially resulting in a "false resistant" result. Conversely, an inoculum that is too light can produce larger zones or lower MICs, leading to "false susceptible" findings.[\[1\]](#)[\[2\]](#)
- **Media Issues:** The composition, pH, and depth of the agar medium are critical. For instance, Mueller-Hinton agar is the standard for many tests because it has low concentrations of inhibitors like thymidine and thymine, which can interfere with certain antibiotics like

trimethoprim and sulfonamides.[3][4] Variations in agar depth can affect the diffusion of the antimicrobial agent.[4]

- Antimicrobial Disks/Strips: Improper storage of antibiotic disks or E-test strips at incorrect temperatures can lead to a loss of potency, resulting in smaller zones of inhibition or higher MICs. Using expired reagents can also lead to unreliable results.[3]
- Incubation Conditions: The temperature and duration of incubation are critical and must be standardized.[4][5] Incubation in a CO₂-enriched atmosphere can alter the pH of the medium and affect the activity of some antimicrobial agents.
- Reading and Interpretation: Errors in measuring zone diameters or determining MIC endpoints can lead to incorrect categorization of susceptibility. Subjectivity in reading can also be a factor.[6][7]
- Contamination: Contamination of the bacterial culture will lead to mixed growth on the AST plate, making accurate interpretation impossible.[8]

Q2: What is the difference between a "major error" and a "very major error" in AST?

These terms describe the two most serious types of discordant results in susceptibility testing:

- Major Error (False Resistance): This occurs when the test method incorrectly identifies an organism as resistant to an antimicrobial agent when it is actually susceptible. This can lead to the unnecessary withholding of an effective treatment.[1]
- Very Major Error (False Susceptibility): This is the opposite and more clinically dangerous error. It occurs when the test method incorrectly identifies a resistant organism as susceptible. This can lead to the administration of an ineffective antibiotic, potentially resulting in treatment failure.[1]

Q3: My quality control (QC) strain is giving results that are out of the acceptable range. What should I do?

When a QC strain yields results outside the established acceptable range, it is a critical indicator that there may be a problem with the testing system. The following steps should be taken:

- Do not report any patient results. Results for clinical isolates are not valid if the QC is out of range.
- Investigate the cause. Review all aspects of the testing procedure for any deviations from the standard protocol. Common areas to check include inoculum preparation, media quality, antibiotic disk/strip storage and handling, and incubation conditions.
- Repeat the test. If an obvious error is identified and corrected, repeat the QC test. If no error is apparent, repeat the test with a fresh subculture of the QC strain.
- Use a new lot of reagents. If the QC results are still out of range, test a new lot of media, antibiotic disks, or other reagents.
- Contact the manufacturer. If the issue persists, there may be a problem with the QC strain itself or the testing materials, and the manufacturer should be contacted.

Q4: I have observed "skipping" of colonies within a zone of inhibition. How should I interpret this?

The presence of individual colonies growing within an otherwise clear zone of inhibition can be due to several factors:

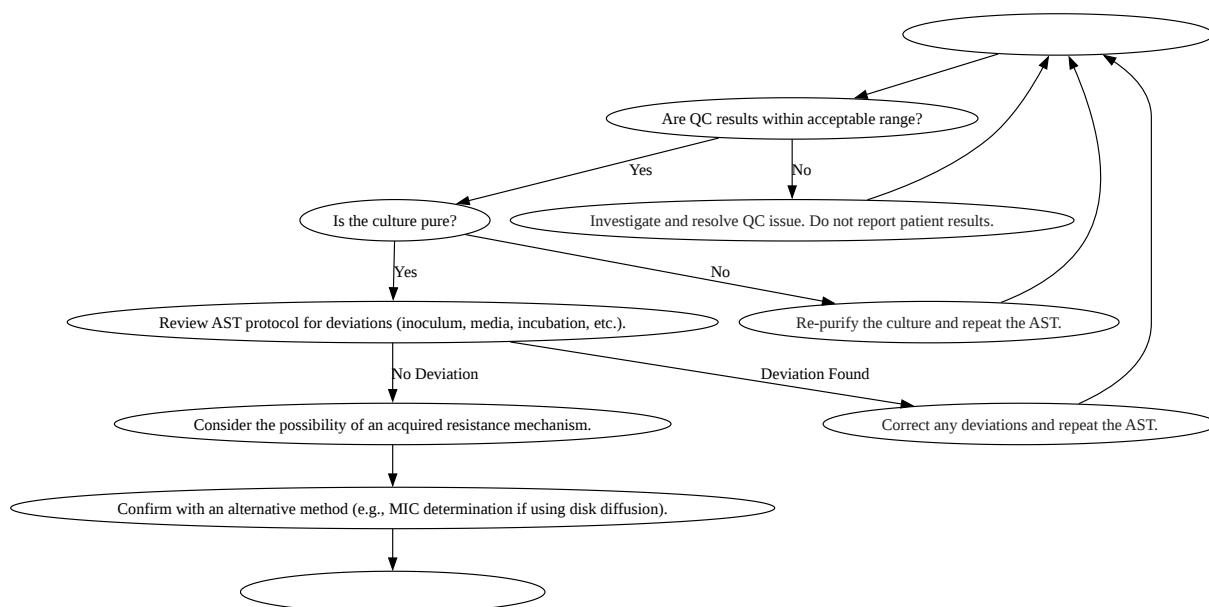
- Mixed Culture: The most common reason is a mixed inoculum containing a subpopulation of resistant organisms. A purity plate should be performed to confirm that the culture is pure.
- Heteroresistance: This is a phenomenon where a small subpopulation of bacteria exhibits resistance to an antibiotic, while the majority of the population is susceptible. This can be difficult to detect with standard AST methods.
- Mutation: The colonies within the zone may represent spontaneous mutants that have developed resistance during incubation.

In such cases, it is recommended to re-isolate one of the colonies from within the zone of inhibition and repeat the susceptibility test.

Troubleshooting Guides

Guide 1: Unexpected Resistance Observed

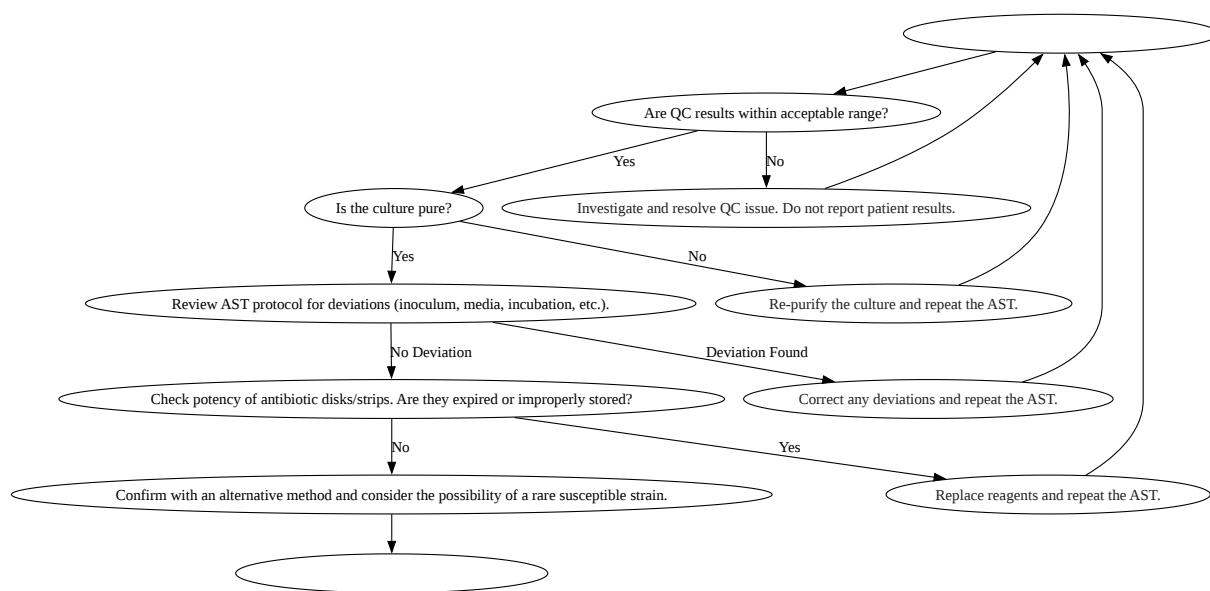
Issue: A bacterial isolate appears resistant to an antibiotic when it is expected to be susceptible.



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Guide 2: Unexpected Susceptibility Observed

Issue: A bacterial isolate appears susceptible to an antibiotic when it is expected to be resistant.



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Data Presentation

Table 1: Common Technical Errors and Their Likely Impact on AST Results

Error	Impact on Disk Diffusion	Impact on MIC	Likely Interpretation Error
Inoculum too heavy	Smaller zone of inhibition	Higher MIC	False Resistance
Inoculum too light	Larger zone of inhibition	Lower MIC	False Susceptibility
Improper antibiotic storage	Smaller zone of inhibition	Higher MIC	False Resistance
Incorrect incubation temperature	Variable, unpredictable results	Variable, unpredictable results	Unreliable
Incorrect agar depth (too shallow)	Larger zone of inhibition	Not applicable	False Susceptibility
Incorrect agar depth (too deep)	Smaller zone of inhibition	Not applicable	False Resistance

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Method

This method is a standardized qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.



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Detailed Steps:

- Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5][9]
- Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[5][10]
- Disk Application: Aseptically dispense the appropriate antibiotic disks onto the surface of the inoculated agar plate. Ensure that the disks are at least 24 mm apart.[4][5]
- Incubation: Invert the plates and incubate them at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-18 hours. [5]
- Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][10]

Protocol 2: Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

- Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1][7]
- Inoculum Preparation: Prepare a bacterial inoculum in broth and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[11][12]
- Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[7]
- Incubation: Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[1]
- Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][13] The growth control well must show adequate growth for the test to be valid.

Protocol 3: E-test (Gradient Diffusion Method)

The E-test is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

Detailed Steps:

- Inoculum and Plate Preparation: Prepare a 0.5 McFarland standard inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.[14][15]
- E-test Strip Application: Aseptically apply the E-test strip to the surface of the inoculated agar plate with the MIC scale facing upwards.[14][16]

- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours.[14]
- Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[14][15] If the intersection falls between two markings, the higher value should be reported.[16]

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